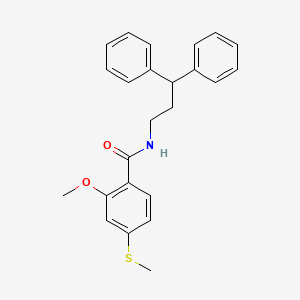![molecular formula C18H21NO5S B5214499 1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate is a chemical compound that has been the subject of scientific research due to its potential use in various applications. This compound is classified as a bicyclic compound with a sulfur atom in its structure. In
Aplicaciones Científicas De Investigación
1-(Benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate has been the subject of scientific research due to its potential use in various applications. This compound has been studied for its anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been explored as a potential drug candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity.
Biochemical and Physiological Effects
1-(Benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate has been shown to have several biochemical and physiological effects. This compound has been reported to have anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been shown to have anxiolytic effects, which could make it a potential treatment option for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate in lab experiments include its well-documented synthesis procedure and its potential use in various applications. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate. One potential direction is to further explore its potential use as a treatment option for neurological disorders, such as epilepsy and anxiety disorders. Another direction is to investigate its potential use in the development of new drugs with improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, 1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate is a chemical compound that has been the subject of scientific research due to its potential use in various applications. The synthesis method of this compound is well-documented, and it has been studied for its anticonvulsant, antinociceptive, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new drugs.
Métodos De Síntesis
The synthesis of 1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate involves the reaction of 1,4-thiazepane-5,7-dione with benzoyl chloride in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with acetic anhydride to yield the final product. The synthesis of this compound has been reported in several scientific journals, and the procedure is well-documented.
Propiedades
IUPAC Name |
(8-acetyloxy-1-benzamido-6-thiabicyclo[3.2.1]octan-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-11(20)23-14-8-9-18(10-25-15(14)16(18)24-12(2)21)19-17(22)13-6-4-3-5-7-13/h3-7,14-16H,8-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCYHZVWHZRHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(CSC1C2OC(=O)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzamido-4,8-diacetoxy-6-thiabicyclo[3.2.1]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)
![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)

![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)